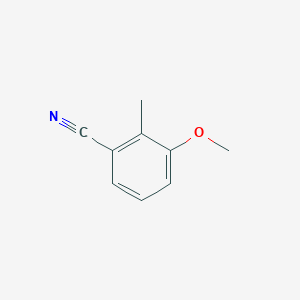

3-Methoxy-2-methylbenzonitrile

Description

Significance and Research Trajectory of Substituted Benzonitriles in Organic Chemistry

Substituted benzonitriles are a class of organic compounds that have garnered considerable attention within the field of organic chemistry due to their versatile reactivity and wide-ranging applications. google.com The nitrile functional group serves as a valuable synthon, capable of being transformed into various other functionalities such as amines, amides, carboxylic acids, and ketones. This chemical versatility makes benzonitriles crucial intermediates in the synthesis of complex molecules. google.combiosynth.com

In the realm of medicinal chemistry, the benzonitrile (B105546) moiety is recognized as a significant pharmacophore. It is often employed as a bioisosteric replacement for other functional groups, such as pyridines, to enhance biological activity, improve metabolic stability, and modulate physicochemical properties. researchgate.netbris.ac.uk Research has shown that compounds derived from nitriles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. google.commdpi.com The ability of the nitrile group to act as a hydrogen bond acceptor, similar to the nitrogen in a pyridine (B92270) ring, is a key aspect of its utility in drug design. bris.ac.uk

The research trajectory for substituted benzonitriles has evolved from foundational synthesis and reactivity studies to their application in creating highly functionalized molecules. Current research often focuses on the development of novel catalytic systems, such as those involving nickel or copper, to facilitate C-C and C-N bond formations, enabling the construction of complex heterocyclic frameworks like isoquinolines from benzonitrile precursors. beilstein-journals.orgacs.orgosti.gov Furthermore, there is a significant academic interest in the photochemical properties and excited-state dynamics of substituted benzonitriles, which opens avenues for their use in materials science and photochemistry. acs.orgacs.org The ongoing challenge and focus of research is the development of efficient and regioselective methods for synthesizing polysubstituted benzonitriles, which are valuable building blocks for advanced materials and pharmaceuticals. acs.org

Overview of the Chemical Landscape of 3-Methoxy-2-methylbenzonitrile in Synthetic Methodologies

This compound is a specifically substituted benzonitrile that serves as a valuable intermediate in multi-step organic synthesis. Its chemical landscape is primarily defined by its role as a precursor and building block for more complex molecules. The strategic placement of the methoxy (B1213986), methyl, and nitrile groups on the benzene (B151609) ring allows for a variety of chemical transformations.

One documented synthetic route to this compound starts from 3-hydroxy-2-methylbenzonitrile. prepchem.com The synthesis involves a nucleophilic substitution reaction where the hydroxyl group is methylated. This transformation is typically achieved by using a methylating agent in the presence of a base. A specific laboratory-scale synthesis is detailed in the table below. prepchem.com

Table 1: Synthesis of this compound

| Step | Reactants | Reagents & Solvents | Conditions | Outcome |

|---|---|---|---|---|

| Methylation | 3-Hydroxy-2-methylbenzonitrile | Methyl iodide, Anhydrous potassium carbonate, Acetone | Reflux for 4 hours | Crude product mixture |

| Workup | Crude product mixture | Dichloromethane (B109758), Water | Filtration, evaporation, dissolution, washing, drying | Solution of product in dichloromethane |

| Purification | Residue from evaporation | Silica (B1680970) gel, Dichloromethane-hexane (1:1) | Column chromatography, evaporation, crystallization from hexane (B92381) | Pure this compound |

Data sourced from PrepChem.com prepchem.com

The resulting compound, this compound, can undergo further reactions. For instance, it can serve as a precursor for bromination reactions to produce compounds like 3-bromo-6-methoxy-2-methylbenzonitrile. evitachem.com It can also be subjected to hydrolysis to yield the corresponding 3-methoxy-2-methylbenzoic acid, demonstrating the nitrile group's utility as a masked carboxylic acid. google.com

Spectroscopic analysis is crucial for the characterization of this compound. The data obtained from techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy confirm its structure. prepchem.com

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| CAS Number | 77533-17-6 |

| Appearance | White solid (from hexane crystallization) |

| Melting Point | 47°-48° C |

| Infrared (IR) Spectrum (cm⁻¹) | 2220 (C≡N stretch), 1265, 1100 |

| ¹H NMR (CDCl₃) δ (ppm) | 2.42 (s, 3H, -CH₃), 3.85 (s, 3H, -OCH₃), 7.15 (m, 3H, Ar-H) |

Data sourced from PrepChem.com and AK Scientific, Inc. prepchem.comaksci.com

Contemporary Research Challenges and Opportunities for this compound

A primary challenge in the chemistry of substituted benzonitriles, including this compound, is the development of highly efficient and selective synthetic methods for creating complex, polysubstituted derivatives. acs.org The activation of the C-CN bond for further transformations is an area of active research, with studies exploring the oxidative addition of transition metals like nickel to facilitate novel bond formations. osti.gov For this compound, the interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing nitrile group presents specific challenges and opportunities for regioselective reactions on the aromatic ring.

The opportunities for this compound lie predominantly in its application as a key intermediate in medicinal chemistry. Its derivatives have potential applications in various therapeutic areas. For example, related brominated benzonitriles are used as intermediates in the synthesis of pharmaceuticals targeting neurological disorders. evitachem.com Research on structurally similar compounds suggests potential for developing potent receptor antagonists. For instance, derivatives of 3-bromo-2-methylphenylacetonitrile have been synthesized as dual A₂A/A₂B adenosine (B11128) receptor antagonists. nih.gov Furthermore, other substituted methylbenzonitrile structures have been identified as androgen receptor agonists, indicating the potential for this scaffold in endocrine-related drug discovery. nih.gov

Therefore, a significant opportunity exists to use this compound as a starting material to build libraries of novel compounds for biological screening. The development of new synthetic routes originating from this compound could lead to the discovery of molecules with valuable pharmacological properties.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound encompasses its synthesis, reactivity, and application as a scaffold for creating functional molecules. The scope is centered on its role as a chemical building block in organic synthesis.

The primary objectives of research in this area include:

Optimization of Synthetic Routes: To develop and refine high-yield, cost-effective, and environmentally benign methods for the synthesis of this compound itself.

Exploration of Chemical Reactivity: To systematically investigate the reactivity of the compound, focusing on transformations of the nitrile group and regioselective substitutions on the aromatic ring, guided by the electronic effects of the existing substituents. evitachem.com

Synthesis of Novel Derivatives: To utilize this compound as a platform for the synthesis of novel, structurally diverse molecules, particularly heterocyclic compounds and other scaffolds of interest in medicinal chemistry. beilstein-journals.orgnih.gov

Investigation of Structure-Property Relationships: To characterize the physicochemical and spectroscopic properties of new derivatives and to explore how structural modifications influence these properties and potential biological activity. niuniv.com

Application in Target-Oriented Synthesis: To apply the synthetic methodologies developed to the targeted synthesis of molecules with potential utility in pharmaceuticals, agrochemicals, or materials science, leveraging the structural motifs present in this compound. biosynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKBIODDVOUHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Methoxy 2 Methylbenzonitrile

Established Synthetic Routes to 3-Methoxy-2-methylbenzonitrile

The established synthetic routes to this compound can be broadly categorized into two main strategies: those that involve forming the methoxy (B1213986) group on a pre-existing cyanobenzyl scaffold, and those that introduce the nitrile group onto a methoxy- and methyl-substituted benzene (B151609) ring.

Etherification and Alkylation Strategies

A common and direct approach to the synthesis of this compound involves the methylation of a corresponding hydroxyl precursor.

The most straightforward etherification strategy is the methylation of 3-Hydroxy-2-methylbenzonitrile. This reaction is typically achieved using a methylating agent in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the methylating agent in a nucleophilic substitution reaction.

Common methylating agents for this transformation include dimethyl sulfate (B86663) and methyl iodide. The choice of base and solvent can influence the reaction's efficiency and yield.

| Methylating Agent | Base | Typical Solvent |

|---|---|---|

| Dimethyl sulfate | Sodium hydroxide | Water, Acetone |

| Methyl iodide | Potassium carbonate | Acetone, DMF |

The methylation of phenols, such as 3-Hydroxy-2-methylbenzonitrile, generally proceeds through an S(_N)2 mechanism. The reaction is initiated by the deprotonation of the phenol (B47542) by a base to form a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent (e.g., dimethyl sulfate or methyl iodide). The reaction rate is influenced by several factors, including the strength of the base, the reactivity of the alkylating agent, and the solvent polarity.

While O-alkylation is the desired pathway for the synthesis of this compound, C-alkylation at the ortho and para positions of the phenol can sometimes occur as a competing side reaction, particularly under certain conditions. unimi.it The ratio of C- to O-alkylation is dependent on factors such as the nature of the catalyst and the reaction temperature. unimi.it

Nitrile Group Introduction Methodologies

An alternative synthetic strategy involves the introduction of the nitrile group onto a pre-functionalized aromatic ring containing the methoxy and methyl substituents.

Palladium-catalyzed cyanation of aryl halides or triflates is a powerful and widely used method for the synthesis of benzonitriles. bohrium.comrsc.orgrsc.org This approach would involve a starting material such as 3-bromo-2-methylanisole or 3-iodo-2-methylanisole, which would be reacted with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

Common cyanide sources include potassium cyanide, sodium cyanide, and zinc cyanide. bohrium.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. While highly effective, the cost of palladium and the toxicity of cyanide reagents are important considerations for large-scale synthesis. bohrium.com

Nucleophilic aromatic substitution (S(_N)Ar) can also be employed to introduce a nitrile group, particularly if the aromatic ring is activated by electron-withdrawing groups. However, for an electron-rich system like a methoxy- and methyl-substituted benzene ring, this method is generally less facile unless a strong activating group is present or harsh reaction conditions are used.

A well-established route to benzonitriles involves the dehydration of the corresponding primary amide. youtube.com In this context, this compound can be synthesized from 3-Methoxy-2-methylbenzoic acid. chemicalbook.comfishersci.com The synthesis typically proceeds in two steps:

Amide Formation: 3-Methoxy-2-methylbenzoic acid is first converted to its corresponding acyl chloride, for example, by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) to form 3-Methoxy-2-methylbenzamide.

Dehydration: The primary amide is subsequently dehydrated to the nitrile. A variety of dehydrating agents can be used for this transformation, including phosphorus pentoxide (P(_2)O(_5)), thionyl chloride (SOCl(_2)), and cyanuric chloride. youtube.com

| Dehydrating Agent | Typical Reaction Conditions |

|---|---|

| Phosphorus pentoxide (P(_2)O(_5)) | Heating, often neat or in an inert solvent |

| Thionyl chloride (SOCl(_2)) | Refluxing in an inert solvent |

| Cyanuric chloride | Often used with a base like triethylamine (B128534) in a solvent like DMF |

Advanced Nitrile Formation Protocols (e.g., using chlorosulphonyl isocyanate)

One advanced method for nitrile formation involves the dehydration of a primary amide, which can be derived from the corresponding carboxylic acid. A powerful reagent for this transformation is chlorosulphonyl isocyanate (CSI). This reagent reacts with a carboxylic acid to form an N-sulfonyl amide intermediate, which then eliminates sulfur trioxide and carbon dioxide to yield the nitrile.

The general reaction using CSI to convert a carboxylic acid to a nitrile is notable for its mild conditions and good yields, which avoids the need for harsher dehydrating agents like phosphorus pentachloride or phosphorus oxychloride orgsyn.org. The process typically involves reacting the carboxylic acid with CSI, followed by treatment with a tertiary amine or a reagent like N,N-dimethylformamide (DMF) to facilitate the final elimination step orgsyn.org. For the synthesis of this compound, the precursor would be 3-methoxy-2-methylbenzoic acid.

Reaction Pathway:

Addition-Elimination: 3-methoxy-2-methylbenzoic acid reacts with chlorosulphonyl isocyanate.

Decarboxylation: The intermediate undergoes decarboxylation.

Elimination with DMF: N,N-Dimethylformamide is added to facilitate the elimination of a sulfonyl group, yielding the final nitrile product, this compound orgsyn.org.

This protocol is advantageous as it can be performed under relatively mild conditions, preserving other functional groups that might be present on the aromatic ring orgsyn.org.

Grignard Reagent Based Syntheses and Carboxylation Protocols for Related Benzoic Acids

Grignard reagents are fundamental in organic synthesis for forming carbon-carbon bonds. mnstate.eduucalgary.ca The synthesis of 3-methoxy-2-methylbenzoic acid, a direct precursor to this compound via dehydration, can be effectively achieved using a Grignard-based carboxylation protocol. google.com This process starts with an appropriately substituted aryl halide, such as 2-bromo-6-methoxytoluene.

The aryl halide reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, to form the corresponding Grignard reagent, (3-methoxy-2-methylphenyl)magnesium bromide. mnstate.edugoogle.com It is crucial to maintain anhydrous conditions, as any trace of water will react with the highly basic Grignard reagent and quench it. mnstate.eduucalgary.ca

Once formed, the Grignard reagent is reacted with a source of carbon dioxide, such as dry ice (solid CO2) or by bubbling CO2 gas through the solution. ucalgary.cagoogle.com This step forms a magnesium carboxylate salt. Subsequent acidification with an aqueous acid (work-up) protonates the carboxylate to yield the final product, 3-methoxy-2-methylbenzoic acid. ucalgary.cagmu.edu

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Bromo-6-methoxytoluene | Magnesium (Mg), Anhydrous Ether (e.g., THF) | (3-methoxy-2-methylphenyl)magnesium bromide |

| 2 | (3-methoxy-2-methylphenyl)magnesium bromide | Carbon Dioxide (CO2), then Acid (e.g., HCl) | 3-Methoxy-2-methylbenzoic acid |

Recent advancements include mechanochemical Grignard reactions performed in a ball mill, which significantly reduce solvent amounts. nih.gov However, the substitution pattern on the aryl halide can be decisive; aryl bromides with meta-methoxy groups have shown reduced yields in such systems compared to those with para-methoxy groups. nih.gov

Emerging Synthetic Strategies for Benzonitrile (B105546) Scaffolds

The development of novel synthetic methods for benzonitrile scaffolds is an active area of research, driven by the importance of these compounds in materials science and pharmaceuticals. Emerging strategies often focus on improving efficiency, functional group tolerance, and exploring new catalytic systems.

One area of development involves C3-symmetric star-shaped materials, which can be constructed using the trimerization of aromatic nitriles. rsc.org This highlights the role of the benzonitrile moiety as a building block for complex macromolecular structures. While not a direct synthesis of this compound, it represents an application and potential synthetic target for creating advanced materials. rsc.org

Another modern approach is the deconstruction-reconstruction strategy for accessing multisubstituted polycyclic aromatic hydrocarbons. rsc.org This method can involve bifunctional substrates containing a cyano group, showcasing new ways to build complex aromatic systems that incorporate a nitrile functionality.

Furthermore, research into the synthesis of related scaffolds, such as C3-fluorinated oxindoles and steroidal derivatives, is paving the way for new catalytic transformations and cyclization strategies that could be adapted for the synthesis of complex benzonitriles. chemrxiv.orgnih.gov These often involve transition-metal catalysis and aim to construct diverse molecular architectures from common intermediates.

Optimization of Synthetic Conditions for this compound

The efficiency of synthesizing this compound is highly dependent on the reaction conditions. Optimizing parameters such as catalysis, solvent, temperature, and pressure is key to maximizing yield and minimizing side reactions.

Catalysis in this compound Synthesis

In many synthetic routes to benzonitriles, catalysis plays a pivotal role. For instance, in syntheses starting from aryl halides, transition-metal catalysts are often employed. While specific catalytic systems for this compound are not extensively detailed in the provided context, general principles can be applied. For example, in the cyanation of aryl halides, palladium or copper catalysts are commonly used.

In the context of Grignard reagent formation, while not a catalytic step in the traditional sense, the activation of magnesium is critical. Techniques such as sonication can be used to clean the oxide layer from the magnesium surface, facilitating the reaction. gmu.edu

Solvent Effects and Reaction Medium Engineering

The choice of solvent is critical, particularly in moisture-sensitive reactions like the Grignard synthesis. Ethereal solvents are preferred for their ability to solvate the magnesium species. google.com

| Solvent | Application/Context | Rationale/Notes |

| Tetrahydrofuran (THF) | Grignard Reagent Formation | A preferred solvent for Grignard reactions due to its good solvating properties. google.com |

| Diethyl ether | Grignard Reagent Formation | A common, though more volatile, solvent for Grignard synthesis. mnstate.edu |

| Di-n-butyl ether | Grignard Reagent Formation | An ether with a higher boiling point, allowing for higher reaction temperatures. google.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Mechanochemical Grignard Reactions | Performs as well as THF in solvent-reduced ball milling conditions. nih.gov |

| Dichloromethane (B109758) | Nitrile formation via CSI | Used as a solvent for the reaction between a carboxylic acid and chlorosulphonyl isocyanate. orgsyn.org |

The amount of solvent used can also be a factor; in Grignard reactions, it can range from 1 to 10 equivalents based on the aryl halide. google.com The move towards liquid-assisted grinding (LAG) conditions in mechanochemistry represents a form of reaction medium engineering to drastically reduce solvent waste. nih.gov

Temperature and Pressure Parameters in Reaction Kinetics

Temperature is a key parameter influencing the rate and outcome of chemical reactions. For the synthesis of related benzoic acids via Grignard reagents, a convenient temperature is often the reflux temperature of the aryl halide and solvent combination. google.com For other related reactions, such as the formation of 4-methoxybenzonitrile (B7767037) from an oxime, temperatures can be controlled within a specific range, for example, 0–40 °C, with a preferred range of 15–35 °C to ensure the reaction proceeds smoothly. google.com

Pressure is also a relevant parameter, especially when gaseous reagents are involved. In the carboxylation of a Grignard reagent, a carbon dioxide atmosphere can be maintained at atmospheric or super-atmospheric pressure to ensure an adequate supply of the reagent. google.com

Purity Enhancement and Isolation Techniques for this compound

The isolation and purification of this compound from a reaction mixture is a critical step to ensure the final product meets the required standards of purity for subsequent applications. The selection of an appropriate purification strategy depends on the nature of the impurities present, which are typically unreacted starting materials, byproducts, and residual solvents. Common techniques employed for the purification of benzonitrile derivatives, including this compound, involve a combination of extraction, chromatography, and recrystallization.

Following the synthesis, a preliminary purification is often achieved through an aqueous work-up. This involves washing the organic layer containing the product with solutions such as saturated sodium bicarbonate to neutralize any acidic impurities and brine to reduce the water content in the organic phase. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

For further purification, column chromatography is a widely used and effective method. The choice of stationary and mobile phases is crucial for achieving good separation. For benzonitrile compounds, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent, such as hexane (B92381) or cyclohexane (B81311), and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The optimal solvent system is often determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) that allows for efficient separation. For instance, a common starting eluent system for compounds of similar polarity is a mixture of cyclohexane and ethyl acetate. uva.nl The fractions collected from the column are monitored by TLC, and those containing the pure product are combined and the solvent evaporated to yield the purified this compound.

Recrystallization is another powerful technique for purifying solid organic compounds. This method relies on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For benzonitrile derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The impurities ideally remain in the solution. The purified crystals are then collected by filtration.

The purity of the isolated this compound is assessed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for determining purity and identifying any volatile impurities. The gas chromatogram will show a peak for the main compound with a specific retention time, and the mass spectrum provides its molecular weight and fragmentation pattern, confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and purity assessment. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The absence of signals corresponding to impurities in the NMR spectra is a strong indicator of high purity.

Below are tables summarizing typical parameters for the purification and analytical characterization of benzonitrile derivatives, which would be applicable to this compound.

Table 1: Typical Purification Parameters for Benzonitrile Derivatives

| Purification Technique | Stationary Phase | Mobile Phase / Solvent | Key Considerations |

|---|---|---|---|

| Column Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate | Gradient elution may be required for complex mixtures. |

| Recrystallization | - | Ethanol or Methanol | Slow cooling promotes the formation of larger, purer crystals. |

Table 2: Analytical Techniques for Purity and Structural Confirmation

| Analytical Method | Purpose | Typical Observations |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak in the chromatogram with a characteristic mass spectrum. |

| ¹H Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity check. | Characteristic chemical shifts and coupling constants for aromatic, methoxy, and methyl protons. Absence of impurity peaks. |

Chemical Transformations and Reactivity Profiles of 3 Methoxy 2 Methylbenzonitrile

Functional Group Interconversions of 3-Methoxy-2-methylbenzonitrile

Nitrile Group Reactivity

The nitrile group is a valuable functional handle that can be converted into several other nitrogen-containing moieties or a carboxylic acid.

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-Methoxy-2-methylbenzoic acid. This transformation is a common and fundamental reaction of nitriles. However, a notable challenge in the hydrolysis of this specific compound is the potential for the concurrent hydrolysis of the methoxy (B1213986) group, particularly under harsh acidic conditions. This side reaction can reduce the yield of the desired product and necessitate subsequent re-methylation steps, which can impact the industrial viability of the process.

| Starting Material | Product | Reagents/Conditions | Notable Findings |

| This compound | 3-Methoxy-2-methylbenzoic acid | Acid or base catalysis with water | The methoxy group is also susceptible to hydrolysis under the reaction conditions, which can lead to the formation of 3-hydroxy-2-methylbenzoic acid as a byproduct. |

The nitrile group is readily reduced to a primary amine, yielding (3-methoxy-2-methylphenyl)methanamine. This conversion is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a widely used reagent for this purpose, effectively reducing nitriles to primary amines in anhydrous ether solvents, followed by an aqueous workup. The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile.

Catalytic hydrogenation is another important method. Using hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or rhodium can also effect the reduction of nitriles to primary amines. This method is often preferred in industrial settings due to its scalability and avoidance of metal hydride reagents.

| Reagent | Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (3-methoxy-2-methylphenyl)methanamine | Anhydrous diethyl ether or THF, followed by aqueous workup. |

| Catalytic Hydrogenation (H₂/Catalyst) | (3-methoxy-2-methylphenyl)methanamine | High pressure H₂, metal catalyst (e.g., Raney Ni, Rh). |

Imine Formation: Nitriles can react with organometallic reagents, such as Grignard reagents, to form imines (specifically, an intermediate imine salt). For example, the reaction of this compound with a Grignard reagent (R-MgX) would lead to the formation of an intermediate magnesium imine salt. This intermediate is typically not isolated but is hydrolyzed in a subsequent step with aqueous acid to yield a ketone.

Amidoxime Formation: The reaction of this compound with hydroxylamine (NH₂OH) results in the formation of 3-Methoxy-2-methylbenzamidoxime. This is a standard and widely used method for converting nitriles into amidoximes. The reaction is typically carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), in an alcoholic solvent like ethanol.

| Reaction | Reagent(s) | Product Type |

| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr) in ether2. H₃O⁺ | Ketone (via imine intermediate) |

| Amidoxime Synthesis | NH₂OH·HCl, Base (e.g., Na₂CO₃) | Amidoxime |

Methoxy Group Reactivity

The methoxy group on the aromatic ring is an aryl methyl ether, which can be cleaved to reveal the corresponding phenol (B47542), 3-hydroxy-2-methylbenzonitrile. This deprotection is a crucial transformation in the synthesis of many natural products and pharmaceuticals. The cleavage of aryl ethers typically requires strong reagents due to the stability of the C(sp²)–O bond.

Common reagents for this transformation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as potent Lewis acids. Boron tribromide (BBr₃) is one of the most effective and frequently used reagents for the cleavage of aryl methyl ethers. The reaction of 3-methoxy-2-methyl-N-phenylbenzamide, a closely related derivative, with aqueous HBr in boiling acetic acid has been shown to effectively cleave the methoxy group.

| Reagent/Method | Description |

| Boron Tribromide (BBr₃) | A powerful Lewis acid that is highly effective for cleaving aryl methyl ethers, often used in dichloromethane (B109758) at low temperatures. |

| Hydrobromic Acid (HBr) | Often used in acetic acid or as an aqueous solution at high temperatures to effect ether cleavage. |

| Hydroiodic Acid (HI) | A classic reagent for ether cleavage, typically proceeding through an Sₙ2 mechanism on the methyl group after protonation of the ether oxygen. |

Role in Electronic Modulation of Aromatic System

Methoxy Group (-OCH₃): Located at the C3 position, the methoxy group acts as a strong resonance electron-donating group (+R) and a moderate inductive electron-withdrawing group (-I). The oxygen atom's lone pairs can delocalize into the aromatic π-system, increasing electron density, particularly at the ortho (C2, C4) and para (C6) positions. askfilo.com This resonance effect generally outweighs the inductive effect, making the methoxy group a net activator of the aromatic ring towards electrophilic attack. doubtnut.comquora.com

Methyl Group (-CH₃): Positioned at C2, the methyl group is a weak electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. It modestly increases the electron density of the ring, thus acting as a weak activating group.

Nitrile Group (-CN): The nitrile group at C1 is a potent electron-withdrawing group through both a strong inductive effect (-I) and a resonance effect (-R). It significantly deactivates the aromatic ring by pulling electron density away from the π-system.

Table 1: Electronic Influence of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| -CN (Nitrile) | C1 | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating |

| -CH₃ (Methyl) | C2 | Donating (+I) | N/A (Hyperconjugation) | Weakly Activating |

| -OCH₃ (Methoxy) | C3 | Withdrawing (-I) | Donating (+R) | Strongly Activating |

Aromatic Ring Reactivity of this compound

In electrophilic aromatic substitution (EAS) reactions, the regiochemical outcome is dictated by the directing effects of the existing substituents. Activating groups typically direct incoming electrophiles to the ortho and para positions, while deactivating groups (except halogens) direct to the meta position. libretexts.org

For this compound, the directing effects are as follows:

The methoxy group at C3 is a powerful ortho, para-director, activating positions C2, C4, and C6.

The methyl group at C2 is a weaker ortho, para-director, activating positions C1, C3, and C5.

The nitrile group at C1 is a meta-director, deactivating the ring but directing incoming groups to C3 and C5.

The position of electrophilic attack is determined by the net effect of these influences. The C2 and C3 positions are already substituted. The C4 and C6 positions are activated by the strong methoxy director. The C5 position is activated by the methyl group and directed by the nitrile group.

Given that the methoxy group is the most potent activating group, electrophilic attack is most likely to occur at the positions it most strongly activates. askfilo.com

Position C4: Activated by the methoxy group (ortho) and sterically accessible.

Position C6: Activated by the methoxy group (para) and also sterically accessible.

Position C5: Receives directing influence from both the methyl (para) and nitrile (meta) groups.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally unfavorable for simple aryl halides and requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).

This compound, in its native form, is not a suitable substrate for SNAr because it lacks a conventional leaving group (like a halide). Furthermore, the presence of electron-donating methoxy and methyl groups increases the electron density of the ring, which disfavors attack by a nucleophile.

For SNAr to occur, the molecule would need to be modified to include a leaving group, for example, a halogen, at a position activated by the electron-withdrawing nitrile group. If a leaving group were present at the C2, C4, or C6 positions (ortho or para to the nitrile), a nucleophilic attack could theoretically be forced under harsh conditions, though the activating groups would still impede the reaction.

Halogenation of this compound is a specific example of an electrophilic aromatic substitution reaction. The reaction with agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (or without for highly activated rings) would follow the regioselectivity patterns described for EAS.

Due to the strong activating nature of the methoxy group, halogenation is expected to proceed readily. doubtnut.com The primary sites of substitution would be the positions most activated by the methoxy group, namely C4 and C6.

Bromination: Reaction with bromine, often in a solvent like acetic acid, would likely yield a mixture of 4-bromo-3-methoxy-2-methylbenzonitrile and 6-bromo-3-methoxy-2-methylbenzonitrile. The para-substituted product (6-bromo) may be favored to minimize steric hindrance from the adjacent methyl group. For anisole, the para isomer is obtained with a 90% yield during bromination. doubtnut.com

Other direct functionalizations, such as nitration and Friedel-Crafts reactions, also follow EAS principles.

Nitration: Using a mixture of concentrated nitric and sulfuric acids would introduce a nitro group (-NO₂) onto the ring, again predicted to favor the C4 and C6 positions. doubtnut.comlibretexts.org

Friedel-Crafts Acylation/Alkylation: These reactions, which introduce acyl or alkyl groups, would also be directed by the methoxy group to the C4 and C6 positions. However, the deactivating effect of the nitrile group can sometimes inhibit Friedel-Crafts reactions. allen.in

Derivatization Strategies and Analogue Synthesis utilizing this compound Core

Design and Synthesis of Advanced Benzonitrile (B105546) Derivatives

The this compound core is a versatile scaffold for the synthesis of more complex molecules and advanced derivatives, owing to the reactivity of its functional groups. Benzonitrile derivatives are crucial intermediates in the development of pharmaceuticals and materials. nih.gov The nitrile and methoxy groups can be chemically transformed to introduce new functionalities.

Transformations of the Nitrile Group: The nitrile group is a valuable precursor that can be converted into several other functional groups:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (3-methoxy-2-methylbenzoic acid) or a primary amide (3-methoxy-2-methylbenzamide).

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine ( (3-methoxy-2-methylphenyl)methanamine).

Organometallic Addition: Reaction with Grignard reagents (R-MgBr) or organolithium reagents followed by hydrolysis can yield ketones. For example, reaction with methylmagnesium bromide would produce 1-(3-methoxy-2-methylphenyl)ethan-1-one. youtube.com

Transformations of the Methoxy Group:

Demethylation: The methoxy group can be cleaved using strong acids like HBr or Lewis acids like BBr₃ to yield the corresponding phenol (3-hydroxy-2-methylbenzonitrile). This exposes a reactive hydroxyl group that can be used for further functionalization, such as etherification or esterification.

These derivatization strategies allow for the synthesis of a wide array of analogues. For instance, the amine derived from nitrile reduction can be used in amide coupling reactions, while the carboxylic acid from hydrolysis can be used to form esters and amides. This versatility makes this compound a valuable starting material for building complex molecular architectures for applications in medicinal chemistry and materials science. nih.gov

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction | Reagents | Resulting Functional Group |

|---|---|---|---|

| -CN (Nitrile) | Hydrolysis | H₃O⁺ or OH⁻, heat | -COOH (Carboxylic Acid) |

| Reduction | H₂, Catalyst or LiAlH₄ | -CH₂NH₂ (Primary Amine) | |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | -C(=O)R (Ketone) | |

| -OCH₃ (Methoxy) | Demethylation | HBr or BBr₃ | -OH (Phenol) |

Structure-Reactivity Relationship Studies in Derivative Synthesis

Structure-reactivity relationship (SRR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity and, consequently, the properties of its derivatives. In the context of this compound derivatives, SRR studies have been instrumental in optimizing the biological activity of synthesized compounds.

For the triazole-pyrimidine-methylbenzonitrile scaffolds, the introduction of quinoline or its open-ring bioisosteres was a key design element. The subsequent evaluation of these derivatives revealed that compounds containing these specific moieties exhibited encouraging inhibitory activity against adenosine (B11128) receptors. nih.govtandfonline.comtandfonline.com This suggests a positive structure-activity relationship between the quinoline/bioisostere substructure and the desired biological endpoint. Molecular docking studies have further elucidated the binding behaviors of these compounds, providing a rationale for their observed activity. nih.gov

Catalytic Transformations involving this compound

Cross-Coupling Reactions (e.g., Ni-catalyzed)

Nickel-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving the direct use of this compound as a substrate in Ni-catalyzed cross-coupling are not detailed in the provided search results, the benzonitrile moiety itself is known to participate in such reactions.

For instance, nickel catalysis has been employed for the cross-coupling of two alkyl electrophiles in a migratory cross-coupling strategy. Furthermore, nickel-catalyzed Kumada coupling reactions have been reported using nitriles as electrophiles. princeton.edu The oxidative addition of benzonitriles to nickel(0) complexes is a key step in these catalytic cycles. princeton.edu These examples demonstrate the potential for this compound to undergo similar transformations.

| Reaction Type | Catalyst System | Substrate Class | Reference |

| Migratory Alkyl-Alkyl Cross-Coupling | Nickel Catalyst | Alkyl Halides | |

| Kumada Coupling | NiCl2(PMe)3 | Nitriles | princeton.edu |

Asymmetric Catalysis (e.g., Corey-Bakshi-Shibata oxazaborolidine catalyst applications of related compounds)

Asymmetric catalysis is pivotal for the synthesis of enantiomerically pure compounds. The Corey-Bakshi-Shibata (CBS) catalyst, a chiral oxazaborolidine, is widely used for the enantioselective reduction of ketones. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The related compound, 3-methoxy-2-methylbenzoic acid, is utilized in applications involving the CBS catalyst. fishersci.com It is employed for asymmetric reductions of prochiral ketones, leading to the formation of chiral secondary alcohols with high enantioselectivity. fishersci.comalfa-chemistry.com The mechanism of the CBS reduction involves the formation of a complex between the catalyst, borane (B79455), and the ketone substrate, which directs the hydride transfer to one face of the carbonyl group. alfa-chemistry.comorganic-chemistry.org This methodology is a cornerstone in the synthesis of a wide range of chiral molecules. wikipedia.orgresearchgate.netresearchgate.net

| Catalyst | Application | Substrate | Product | Reference |

| Corey-Bakshi-Shibata (CBS) Oxazaborolidine | Asymmetric Reduction | Prochiral Ketones | Chiral Secondary Alcohols | fishersci.comwikipedia.orgalfa-chemistry.com |

Computational and Theoretical Investigations of 3 Methoxy 2 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard and powerful methodology for studying the properties of organic molecules like substituted benzonitriles. researchgate.net These methods are used to predict molecular geometries, electronic structures, and other physicochemical properties with a high degree of accuracy. jmchemsci.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmchemsci.com It is widely utilized in modern medicinal chemistry to compute the ground state energy and suggest the electronic 3D structures of molecules. jmchemsci.com For compounds such as 3-methoxy-2-methylbenzonitrile, DFT is instrumental in determining the most stable three-dimensional arrangement of its atoms and understanding its conformational possibilities.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure, which corresponds to the most stable conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For substituted benzonitriles, this analysis reveals critical information on bond lengths, bond angles, and dihedral angles, which are influenced by the electronic and steric effects of the substituents—in this case, the methoxy (B1213986), methyl, and nitrile groups.

In structurally similar molecules, such as 2-Chloro-3-Methoxybenzonitrile, the equilibrium geometry is calculated to understand how different functional groups affect the benzene (B151609) ring and each other. researchgate.net Conformational analysis is particularly important for the methoxy group in this compound, as its rotation relative to the benzene ring can lead to different conformers with varying energies and properties. The optimization process identifies the most stable orientation of this group.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzonitrile (B105546) Structure (Note: The following data is a representative example based on typical DFT calculations for similar molecules and does not represent actual calculated values for this compound.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-CN | 1.44 Å |

| C-OCH₃ | 1.36 Å | |

| C-CH₃ | 1.51 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | C-C-CN | 121° |

| C-C-OCH₃ | 125° |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation, often providing a good balance between accuracy and computational cost for organic molecules. dergipark.org.tr

The basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p), is commonly employed in these studies. researchgate.net

6-311G : Describes each core atomic orbital with a single basis function and each valence atomic orbital with three basis functions, allowing for greater flexibility.

++ : Adds diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing systems with lone pairs, anions, or weak non-covalent interactions.

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape, which is crucial for accurately describing chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to be effective for predicting the properties of related benzonitrile derivatives. researchgate.net

Beyond molecular geometry, DFT calculations provide a wealth of information about the electronic properties of this compound. This includes the distribution of electrons within the molecule and the energies of its molecular orbitals, which are key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. growingscience.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov The HOMO-LUMO gap also provides insights into the potential for intramolecular charge transfer within the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzonitrile (Note: The following data is a representative example based on typical DFT calculations for similar molecules and does not represent actual calculated values for this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Understanding the distribution of charge within a molecule is essential for predicting its interactions with other molecules. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom by partitioning the total electron density. researchgate.net These charges affect dipole moment, polarizability, and other electronic properties.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. wolfram.com

Red : Indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen.

Blue : Indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

Green : Represents regions of neutral or near-zero potential.

For this compound, the MEP map would predict the reactive sites for electrophilic and nucleophilic attacks, highlighting the electron-rich areas near the nitrogen atom of the nitrile group and the oxygen of the methoxy group, and electron-deficient areas around the hydrogen atoms. nih.gov This information is crucial for understanding intermolecular interactions. researchgate.net

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.netuni-muenchen.de It provides a localized, Lewis-structure-like picture of the molecule, allowing for the investigation of charge transfer and hyperconjugative interactions that contribute to molecular stability. uni-muenchen.deyoutube.com

For this compound, NBO analysis would reveal key hyperconjugative interactions. Significant delocalization would be expected between the oxygen lone pair orbitals (n) of the methoxy group and the antibonding π* orbitals of the benzene ring. Similarly, interactions between the π orbitals of the ring and the antibonding σ* orbitals of the methyl and nitrile groups contribute to charge delocalization. These interactions lead to a departure from a purely idealized Lewis structure and are crucial for understanding the electronic effects of the substituents on the aromatic ring. wikipedia.org

Table 1: Representative NBO Analysis Data for Donor-Acceptor Interactions This table illustrates the typical output of an NBO analysis for a substituted benzonitrile, showing the stabilization energy E(2) for key intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C1-C6) | π*(C2-C3) | 20.5 | π → π* (Ring Delocalization) |

| π(C4-C5) | π*(C-N) | 5.8 | π → π* (Ring to Nitrile) |

| n(O) | π*(C3-C4) | 18.2 | n → π* (Methoxy to Ring) |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. biointerfaceresearch.com

Computational methods can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. arxiv.orgchimia.ch DFT calculations, often using the B3LYP functional, are employed to determine the harmonic vibrational frequencies. derpharmachemica.com The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and methodological approximations, leading to better agreement with experimental data. derpharmachemica.com

The analysis allows for the unambiguous assignment of specific vibrational modes, such as the characteristic C≡N nitrile stretch, C-O-C stretches of the methoxy group, C-H stretches of the methyl and aromatic groups, and various ring deformation modes. nih.govresearchgate.net Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual internal coordinates to each normal mode of vibration. biointerfaceresearch.com

Table 2: Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm-1) for Key Functional Groups

| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Region |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3100 | 3000 - 3100 |

| C-H Stretch (Methyl) | 2930 - 2980 | 2850 - 3000 derpharmachemica.com |

| C≡N Stretch | ~2235 | 2220 - 2240 researchgate.net |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1400 - 1650 |

| C-O Stretch (Asymmetric) | ~1250 | 1230 - 1275 |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors. nih.govgaussian.com This method, typically employed with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. derpharmachemica.comimist.ma

The calculations provide theoretical shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound, usually Tetramethylsilane (TMS). imist.ma Comparing the predicted chemical shifts with experimental spectra is a powerful tool for structure verification and assignment of specific resonances. conicet.gov.arunifr.ch The accuracy of the prediction depends on the chosen level of theory, basis set, and whether solvent effects are included in the model. unifr.ch

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (δ) | Atom | Predicted ¹H Chemical Shift (δ) |

|---|---|---|---|

| C-CN | ~118 | H (Aromatic) | 7.0 - 7.5 |

| C-CH₃ | ~125 | H (Methoxy) | ~3.9 |

| C-OCH₃ | ~160 | H (Methyl) | ~2.3 |

| C (Aromatic) | 110 - 140 | ||

| CH₃ (Methyl) | ~15 |

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating electronic absorption spectra, such as the UV-Visible spectrum of this compound. mdpi.commdpi.com This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). scielo.org.za

The calculations also yield oscillator strengths (f), which are related to the intensity of the absorption bands. scielo.org.za For aromatic molecules like this compound, the primary electronic transitions in the UV-Vis region are typically π→π* transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). semanticscholar.orgrsc.org TD-DFT calculations help assign these transitions and interpret the experimental spectrum. rsc.org

Table 4: Representative TD-DFT Predicted Electronic Transitions

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~295 | 0.08 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | ~250 | 0.25 | HOMO-1 → LUMO (π→π*) |

Thermodynamic Property Computations (Enthalpy, Entropy, Gibbs Free Energy)

Quantum chemical calculations can be used to predict the standard thermodynamic properties of this compound. nist.gov By performing vibrational frequency calculations, key thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined at a given temperature, typically 298.15 K. scielo.bryoutube.com

These properties are calculated from the electronic, translational, rotational, and vibrational contributions derived from the optimized molecular geometry and its vibrational modes. youtube.com Such theoretical data are valuable for predicting the compound's stability, reactivity, and equilibrium position in chemical reactions. scielo.bryoutube.com

Table 5: Calculated Thermodynamic Properties at 298.15 K

| Property | Units | Calculated Value |

|---|---|---|

| Enthalpy (H) | kcal/mol | (Value dependent on reference state) |

| Entropy (S) | cal/mol·K | ~90 - 100 |

| Gibbs Free Energy (G) | kcal/mol | (Value dependent on reference state) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. stanford.edu For this compound, MD simulations can provide detailed insights into its behavior in different environments, such as in various solvents or in the liquid state. acs.orgnih.gov

Simulations can reveal information about intermolecular interactions, such as hydrogen bonding between the nitrile nitrogen and solvent protons, or π-π stacking interactions between aromatic rings of adjacent molecules. acs.orgacs.org By analyzing the simulation trajectories, properties like the radial distribution function, diffusion coefficients, and orientational correlation times can be determined. acs.orgacs.org These simulations are particularly useful for understanding how the molecule solvates and how its conformational flexibility is influenced by its surroundings, which are aspects that are difficult to probe with static quantum chemical calculations alone. stanford.edunih.gov

Lack of Scientific Data Precludes In-Depth Analysis of this compound

The inquiry, intended to populate a detailed article on the computational aspects of this molecule, sought specific data on its first-order hyperpolarizability, its potential for frequency doubling and second harmonic generation (SHG), and computational methodologies used to elucidate its reaction mechanisms.

While information on isomers and related benzonitrile derivatives is available, the strict focus on this compound could not be met with existing research. The scientific community has not, to date, published dedicated computational studies that would provide the necessary data points to fulfill the requested analysis.

Therefore, the sections on Non-Linear Optical (NLO) Properties from Quantum Chemical Perspectives, including First-Order Hyperpolarizability Calculations and Frequency Doubling and Second Harmonic Generation (SHG) Potential, as well as the section on Computational Methodologies for Reaction Mechanism Elucidation, cannot be substantively addressed for this specific compound.

This absence of data highlights a potential area for future research within the field of computational chemistry and materials science. Theoretical investigations into the electronic and optical properties of this compound could offer valuable insights into the structure-property relationships of substituted benzonitriles.

Advanced Characterization Methodologies for 3 Methoxy 2 Methylbenzonitrile and Its Derivatives

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of 3-Methoxy-2-methylbenzonitrile. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show three distinct signals in the aromatic region and two singlets in the aliphatic region. The proximity of the ortho-methyl group and meta-methoxy group creates a specific splitting pattern for the aromatic protons. The methoxy (B1213986) group typically exhibits a sharp singlet around 3.8 ppm, while the methyl group attached to the aromatic ring appears as a singlet around 2.2-2.5 ppm. rsc.orgrsc.org

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4-7.5 | d | 1H | H-6 |

| ~7.2-7.3 | t | 1H | H-5 |

| ~7.0-7.1 | d | 1H | H-4 |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.45 | s | 3H | Ar-CH₃ |

Note: Predicted values are based on typical chemical shifts for substituted benzonitriles and anisoles. Solvent: CDCl₃.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has nine distinct carbon atoms. The nitrile carbon (C≡N) is characteristically downfield, appearing around 118-120 ppm. rsc.orgrsc.org The carbon attached to the electron-withdrawing nitrile group (C1) is also found downfield. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the methyl and methoxy substituents. cdnsciencepub.com The methoxy carbon appears around 55-56 ppm, and the methyl carbon is found further upfield, typically below 25 ppm. rsc.orgrsc.org

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~160 | C3 (-OCH₃) |

| ~142 | C2 (-CH₃) |

| ~133 | C6 |

| ~129 | C5 |

| ~120 | C4 |

| ~118 | C≡N |

| ~113 | C1 |

| ~56 | -OCH₃ |

| ~20 | Ar-CH₃ |

Note: Predicted values are based on substituent effects on benzene (B151609) rings. Solvent: CDCl₃.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign the ¹H and ¹³C signals.

COSY would confirm the coupling between the adjacent aromatic protons (H-4, H-5, and H-6).

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would establish long-range (2-3 bond) correlations, for instance, between the methoxy protons and C3, or between the methyl protons and C2, C1, and C3, confirming the substitution pattern.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. The most prominent feature for this compound is the sharp, strong absorption band for the nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2240 cm⁻¹. rsc.org Other key absorptions include C-O stretching for the methoxy group (around 1250 cm⁻¹ for aryl-alkyl ether asymmetric stretch and 1050 cm⁻¹ for symmetric stretch), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the methyl groups (~2850-2960 cm⁻¹), and various C=C stretching vibrations within the aromatic ring (1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also strongly Raman active. The symmetric vibrations of the benzene ring, which can be weak in the IR spectrum, often produce strong signals in the Raman spectrum, providing a more complete picture of the vibrational modes.

Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch |

| 2240-2220 | Strong, Sharp | C≡N Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch |

| ~1050 | Medium | Symmetric C-O-C Stretch |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted benzonitriles typically exhibit characteristic absorption bands in the ultraviolet region arising from π → π* transitions within the aromatic system. For this compound, the presence of the methoxy and methyl groups as auxochromes is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands compared to unsubstituted benzonitrile (B105546).

Predicted UV-Vis Absorption Data for this compound

| Band | Predicted λmax (nm) | Transition |

|---|---|---|

| Primary | ~230-240 | π → π* |

| Secondary | ~275-285 | π → π* (Benzenoid) |

Note: Predicted values are based on typical absorptions for substituted benzenes. Solvent: Ethanol or Hexane (B92381).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₉H₉NO), the molecular weight is 147.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecule will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 147. This molecular ion will then undergo fragmentation. Key expected fragmentation pathways for anisonitrile (B134855) derivatives include the loss of a methyl radical (•CH₃) to form a stable ion at m/z 132, and the loss of a formaldehyde (B43269) molecule (CH₂O) resulting in an ion at m/z 117. nist.gov

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 147 | [C₉H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 132 | [M - CH₃]⁺ | Loss of a methyl radical |

| 117 | [M - CH₂O]⁺ | Loss of formaldehyde |

| 116 | [M - CH₃O]⁺ | Loss of a methoxy radical |

| 90 | [C₆H₄N]⁺ | Further fragmentation |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for verifying the purity of this compound and for separating it from reaction byproducts or isomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC method is typically employed for this type of analysis. The compound is separated based on its partitioning between a nonpolar stationary phase (like C18-silica) and a polar mobile phase. sielc.comzodiaclifesciences.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm or ~275 nm |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. For this compound, GC-MS analysis provides critical information regarding its retention time, molecular weight, and structural fragmentation, which is essential for its identification and for assessing the purity of a sample.

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. The retention time (t R ), the time it takes for the compound to pass through the column, is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). For substituted benzenes, retention times are influenced by factors such as boiling point and polarity. For instance, on a standard nonpolar column like one coated with dimethylpolysiloxane, elution order is often related to the boiling points of the isomers.

Following separation by GC, the eluted this compound molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process results in the formation of a molecular ion (M⁺•) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular "fingerprint."

The fragmentation pattern of this compound can be predicted based on its structure. The molecular ion peak would be expected at an m/z corresponding to its molecular weight (147.17 g/mol ). Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group could lead to a prominent peak at [M-15]⁺.

Loss of carbon monoxide (CO): Aromatic ethers can undergo rearrangement and lose a molecule of CO, resulting in a peak at [M-28]⁺.

Loss of a methoxy radical (•OCH₃): This would result in a fragment at [M-31]⁺.

Cleavage of the entire methoxy group: Loss of CH₃O could lead to a fragment.

Formation of a tropylium (B1234903) ion: Rearrangements of the benzene ring are common, potentially leading to characteristic aromatic fragments.

The analysis of these fragments allows for the confirmation of the compound's structure and the identification of potential impurities or isomers in the sample.

Table 1: Representative GC-MS Data for Aromatic Nitriles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Key Mass Fragments (m/z) |

| Benzonitrile | C₇H₅N | 103.12 | 18.21 | 103, 76, 51 |

| 3-Methoxybenzonitrile | C₈H₇NO | 133.15 | - | 133, 102, 75 |

| This compound | C₉H₉NO | 147.17 | - | 147 (M⁺•), 132 ([M-15]⁺), 116, 91 |

| 3-Methoxy-4-methylbenzonitrile | C₉H₉NO | 147.17 | - | 147 (M⁺•), 132 ([M-15]⁺), 116, 91 |

Note: Retention times are highly dependent on the specific GC conditions (column, temperature program, etc.). The data for this compound and its isomer are hypothetical, based on expected fragmentation patterns. The retention time for Benzonitrile is from a specific documented analysis and is provided for context.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for separating mixtures, identifying compounds, and monitoring the progress of a chemical reaction. sigmaaldrich.com For this compound, TLC is an excellent tool for qualitative analysis and for quickly assessing the purity of a sample.

The separation in TLC is based on the principle of adsorption chromatography, where components of a mixture are partitioned between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). silicycle.com The choice of mobile phase is critical for achieving good separation. silicycle.com For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is commonly used. silicycle.com

The separation is quantified by the Retention Factor (R f ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The R f value is characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature) and can be used for identification by comparison with a standard. libretexts.org Generally, less polar compounds interact less strongly with the polar stationary phase and travel further up the plate, resulting in a higher R f value. libretexts.org

Detailed Research Findings: A typical TLC analysis of this compound would involve the following steps:

Plate Selection: A standard silica gel 60 F₂₅₄ plate is suitable. The F₂₅₄ indicator allows for the visualization of UV-active compounds, like aromatic nitriles, under UV light at 254 nm. operachem.com

Sample Application: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is spotted onto the baseline of the TLC plate.

Development: The plate is placed in a sealed chamber containing the mobile phase. A common starting solvent system could be a 4:1 mixture of hexanes:ethyl acetate (B1210297). The ratio can be adjusted to optimize separation; increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher R f values. silicycle.com

Visualization: After the solvent front has moved near the top of the plate, the plate is removed and dried. The spots can be visualized under a UV lamp, where they will appear as dark spots on a fluorescent background. operachem.com

Table 2: Representative TLC Data for Substituted Benzonitriles

| Compound | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | R f Value (Hypothetical) |

| 2-Methylbenzonitrile | Silica Gel 60 F₂₅₄ | 4:1 | 0.55 |

| This compound | Silica Gel 60 F₂₅₄ | 4:1 | 0.45 |

| 3-Hydroxy-2-methylbenzonitrile | Silica Gel 60 F₂₅₄ | 4:1 | 0.30 |

Note: The R f values are hypothetical and serve to illustrate the principles of separation. The less polar 2-methylbenzonitrile would be expected to have a higher R f than the target compound, while the more polar hydroxy derivative would have a lower R f value due to stronger interaction with the silica gel.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a premier, non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For a solid compound like this compound, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. The resulting diffraction pattern is unique to the specific crystal structure. By analyzing the positions and intensities of the diffracted beams, a detailed model of the electron density, and thus the atomic arrangement, can be constructed.

A complete single-crystal X-ray diffraction study would yield precise crystallographic data, which is typically presented in a standardized format.

Table 3: Representative Crystallographic Data for a Substituted Benzonitrile (6-methyl-2-nitrobenzonitrile)

| Parameter | Value |

| Chemical Formula | C₈H₆N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.969(2) |

| b (Å) | 14.728(4) |

| c (Å) | 10.179(3) |

| V (ų) | 1494.6(6) |

| Z (molecules/unit cell) | 8 |

| Calculated Density (g/cm³) | 1.462 |

| Bond Length (C≡N) (Å) | ~1.14 |

| Bond Length (C-C) aromatic (Å) | ~1.37 - 1.40 |

Source: Data is representative of a related structure, 6-methyl-2-nitrobenzonitrile, to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net Such data allows for the unambiguous confirmation of the molecular structure of this compound in the solid state.

Elemental Analysis and Combustion Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. nus.edu.sg Combustion analysis is a specific, highly accurate method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. wikipedia.orgfiveable.me This technique is essential for verifying the empirical formula of a newly synthesized compound like this compound and confirming its purity.

The procedure involves accurately weighing a small sample of the pure compound and burning it in a stream of excess oxygen at high temperatures. infinitalab.com This combustion process converts all carbon in the sample to carbon dioxide (CO₂) and all hydrogen to water (H₂O). The nitrogen is typically converted to nitrogen gas (N₂). The amounts of these combustion products are precisely measured by detectors, such as thermal conductivity or infrared cells. infinitalab.com